molecular formula C25H28N4O6 B14384173 5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanylglycine CAS No. 90051-59-5

5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanylglycine

Cat. No.: B14384173
CAS No.: 90051-59-5
M. Wt: 480.5 g/mol
InChI Key: UOAGVPBFWJWYJK-UFYCRDLUSA-N
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Description

5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanylglycine is a synthetic peptide compound It is composed of four amino acids: 5-oxo-L-proline, L-phenylalanine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Industrial production also requires stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific sites within the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds.

Scientific Research Applications

5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanylglycine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized peptides for research and development.

Mechanism of Action

The mechanism of action of 5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanylglycine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It can interact with cell surface receptors, influencing signal transduction pathways.

    Protein-Protein Interactions: The peptide can modulate interactions between proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Oxo-L-proline: A precursor in the synthesis of 5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanylglycine.

    L-phenylalanine: An essential amino acid involved in protein synthesis.

    Glycine: The simplest amino acid, playing a role in various metabolic pathways.

Uniqueness

This compound is unique due to its specific sequence and structure, which confer distinct biological activities. Its combination of amino acids allows for targeted interactions with enzymes, receptors, and other proteins, making it a valuable tool in scientific research.

Properties

CAS No.

90051-59-5

Molecular Formula

C25H28N4O6

Molecular Weight

480.5 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid

InChI

InChI=1S/C25H28N4O6/c30-21-12-11-18(27-21)24(34)29-20(14-17-9-5-2-6-10-17)25(35)28-19(23(33)26-15-22(31)32)13-16-7-3-1-4-8-16/h1-10,18-20H,11-15H2,(H,26,33)(H,27,30)(H,28,35)(H,29,34)(H,31,32)/t18-,19-,20-/m0/s1

InChI Key

UOAGVPBFWJWYJK-UFYCRDLUSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)O

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)O

Origin of Product

United States

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